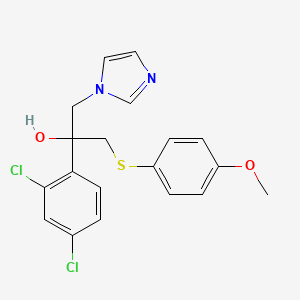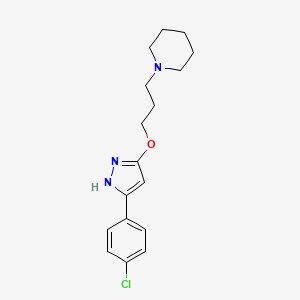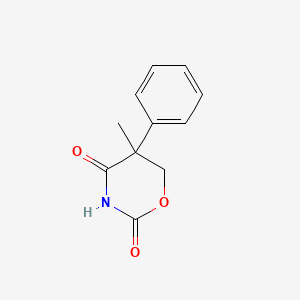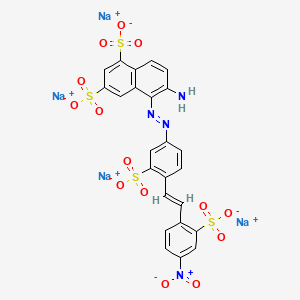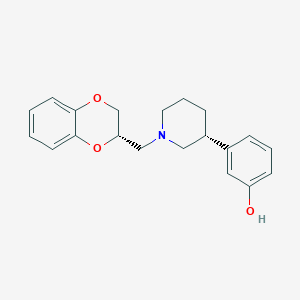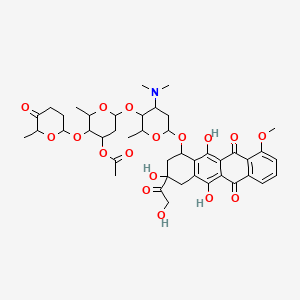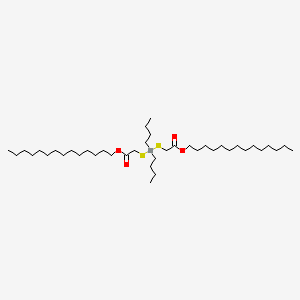
Dibutyltinbis(myristylmercapto acetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyltinbis(myristylmercapto acetate) is an organotin compound known for its versatile applications in various industrial processes. . Dibutyltinbis(myristylmercapto acetate) is particularly notable for its role in catalyzing esterification and transesterification reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyltinbis(myristylmercapto acetate) typically involves the reaction of dibutyltin oxide with myristylmercapto acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Dibutyltin oxide+Myristylmercapto acetic acid→Dibutyltinbis(myristylmercapto acetate)
The reaction is usually conducted in an inert atmosphere to prevent oxidation and is often catalyzed by a small amount of acid or base to facilitate the reaction .
Industrial Production Methods
Industrial production of Dibutyltinbis(myristylmercapto acetate) involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and distillation to remove impurities .
Análisis De Reacciones Químicas
Types of Reactions
Dibutyltinbis(myristylmercapto acetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibutyltin oxide and other oxidation products.
Reduction: Reduction reactions can convert the compound back to its tin(II) state.
Substitution: The compound can undergo substitution reactions where the myristylmercapto acetate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used to replace the ligands under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields dibutyltin oxide, while substitution reactions can produce a variety of organotin compounds with different ligands .
Aplicaciones Científicas De Investigación
Dibutyltinbis(myristylmercapto acetate) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in esterification and transesterification reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of Dibutyltinbis(myristylmercapto acetate) involves its ability to coordinate with various substrates, facilitating chemical reactions. The tin center acts as a Lewis acid, activating the substrates and promoting the formation of reaction intermediates. This catalytic activity is crucial in processes such as polymerization and esterification .
Comparación Con Compuestos Similares
Similar Compounds
Dibutyltin dilaurate: Another organotin compound used as a catalyst in polymer production.
Dibutyltin diacetate: Known for its use in esterification reactions.
Dibutyltin bis(acetylacetonate): Used as a catalyst in various chemical reactions.
Uniqueness
Dibutyltinbis(myristylmercapto acetate) is unique due to its specific ligand structure, which imparts distinct catalytic properties. The myristylmercapto acetate ligands provide steric hindrance and electronic effects that influence the reactivity and selectivity of the compound in various reactions .
Propiedades
Número CAS |
83833-21-0 |
|---|---|
Fórmula molecular |
C40H80O4S2Sn |
Peso molecular |
807.9 g/mol |
Nombre IUPAC |
tetradecyl 2-[dibutyl-(2-oxo-2-tetradecoxyethyl)sulfanylstannyl]sulfanylacetate |
InChI |
InChI=1S/2C16H32O2S.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15-19;2*1-3-4-2;/h2*19H,2-15H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
Clave InChI |
JVVULFHXDXRODO-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCCOC(=O)CS[Sn](CCCC)(CCCC)SCC(=O)OCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


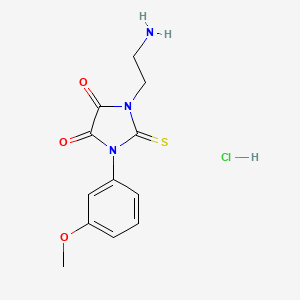


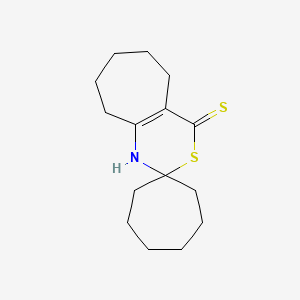
![3-[4-methoxy-3-[[4-(trifluoromethyl)phenyl]methylcarbamoyl]phenyl]-2-methylsulfanylpropanoic acid](/img/structure/B15192325.png)
